Clomiphene citrate

Beschreibung

Historical Trajectory of Clomiphene Citrate Discovery and Early Research

The journey of this compound began in 1956 when Frank Palopoli and his colleagues at the Merrell Chemistry Department synthesized the compound mdpi.com. Initially, its potential therapeutic applications were explored, including its evaluation for antineoplastic activity against breast cancer nih.gov. Early clinical investigations into its effects on fertility were conducted by Kistner and Smith in 1960, focusing on its impact on animal models and its potential adverse effects on fertility oup.combrown.edu. By 1961, Greenblatt and colleagues published findings detailing the successful induction of ovulation in women, marking a pivotal moment in its research trajectory brown.eduoup.com. This compound was subsequently approved for medical use in the United States in 1967, heralding the advent of assisted reproduction technologies oup.comwikipedia.org. The early research laid the groundwork for understanding its mechanism as an ovulation stimulant and its classification within a broader group of compounds affecting estrogen pathways.

Chemical Classification and Structural Characteristics of this compound

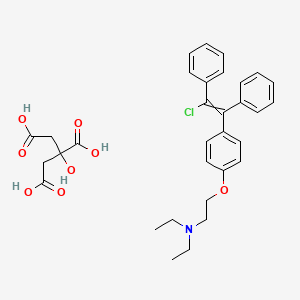

This compound is chemically defined by its non-steroidal triphenylethylene structure nih.govwikipedia.orgbiomol.comoup.comijrcog.orgcenterwatch.comnih.gov. This classification places it within the family of Selective Estrogen Receptor Modulators (SERMs), compounds that interact with estrogen receptors but exhibit tissue-specific agonist or antagonist effects nih.govwikipedia.orgbiomol.comoup.comnih.govbiomol.comgenome.jprxlist.comchemicalbook.comdrugbank.com. The citrate salt form, with the molecular formula C₂₆H₂₈ClNO • C₆H₈O₇, has a molecular weight of approximately 598.09 g/mol nih.govbiomol.comchemicalbook.comdrugbank.comscbt.comfishersci.cathermofisher.com.

Non-Steroidal Triphenylethylene Derivatives

As a triphenylethylene derivative, this compound possesses a core structure comprising three phenyl rings attached to an ethylene backbone, with a chlorine atom and a phenoxy-diethylaminoethyl substituent nih.govwikipedia.orgbiomol.comoup.comijrcog.orgcenterwatch.comnih.gov. This molecular architecture is distinct from steroidal compounds and is fundamental to its ability to bind to estrogen receptors nih.govwikipedia.orgbiomol.comoup.comijrcog.orgcenterwatch.comnih.gov. The non-steroidal nature of this class of compounds allows them to modulate estrogenic signaling pathways without mimicking the complete structural features of endogenous estrogens nih.govwikipedia.orgbiomol.comoup.comijrcog.orgcenterwatch.comnih.gov.

Isomeric Forms: Zuclomiphene and Enclomiphene

This compound is not a single chemical entity but rather a non-racemic mixture of two geometric isomers: zuclomiphene and enclomiphene wikipedia.orgrxlist.comresearchgate.netmensreproductivehealth.commaximustribe.comdroracle.aihglab.ru. These isomers arise from the configuration around the central double bond of the triphenylethylene core. Typically, a synthesized batch of this compound contains approximately 38% zuclomiphene and 62% enclomiphene wikipedia.orgchemicalbook.commensreproductivehealth.commaximustribe.comhglab.ru. The United States Pharmacopeia has established specifications for the ratio, requiring preparations to contain between 30% and 50% of the zuclomiphene isomer wikipedia.orgrxlist.comdroracle.ai.

Isomeric Composition of this compound

| Isomer Name | Configuration | Typical Percentage in this compound | General Pharmacological Action |

| Zuclomiphene | cis (Z) | Approximately 38% | Estrogenic |

| Enclomiphene | trans (E) | Approximately 62% | Antiestrogenic |

Compound Names:

this compound

Clomiphene

Clomid

Zuclomiphene

Enclomiphene

Triphenylethylene

Selective Estrogen Receptor Modulator (SERM)

MER-25

MRL-41

Eigenschaften

IUPAC Name |

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTMYKVIJXPNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

911-45-5 (Parent) | |

| Record name | Clomiphene citrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020337 | |

| Record name | Clomiphene citrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-41-9, 43054-45-1 | |

| Record name | Clostilbegit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomiphene citrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomiphene citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043054451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomiphene citrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifen dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Foundations of Clomiphene Citrate

Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)

Clomiphene citrate interacts with estrogen receptors, exhibiting varying affinities and downstream effects on different ER subtypes oup.comoup.commedchemexpress.comnih.gov. The compound is a mixture of two geometric isomers, zuclomiphene and enclomiphene, which may possess distinct binding characteristics and biological activities mdpi.comnih.govoup.com.

Estrogen Receptor Binding Affinity and Specificity

This compound demonstrates significant binding affinity for Estrogen Receptor Alpha (ERα) medchemexpress.comnih.gov. Research indicates that this compound can elicit estrogenic activity via ERα at lower concentrations (e.g., 10^-10 M to 10^-12 M) . However, its interaction with ERα is concentration-dependent when co-administered with 17β-estradiol (E2). This compound acts as an antagonist in the presence of higher E2 concentrations, while it functions as an agonist when E2 concentrations are lower nih.gov. The binding affinity for ERα has been reported with a Ki of 0.9 nM and an IC50 of 23 nM medchemexpress.com.

In contrast to its interaction with ERα, this compound consistently acts as an estrogen antagonist on Estrogen Receptor Beta (ERβ) medchemexpress.comnih.gov. This antagonistic effect on ERβ occurs irrespective of the presence or concentration of co-administered E2 nih.gov. The binding affinity for ERβ is reported with a Ki of 1.2 nM and an IC50 of 99 nM medchemexpress.com.

Data Table 1: Estrogen Receptor Binding Affinities of this compound

| Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Source |

| ERα | 0.9 nM | 23 nM | , medchemexpress.com |

| ERβ | 1.2 nM | 99 nM | , medchemexpress.com |

Note: Data from different studies may use varying experimental conditions and preparations.

Interaction with Estrogen Receptor Alpha (ERα)

Dual Agonistic and Antagonistic Estrogenic Activities

This compound's classification as a SERM stems from its capacity to exhibit both estrogenic and anti-estrogenic effects, contingent upon the specific target tissue and receptor subtype involved drugbank.comnih.govmdpi.comoup.com. Centrally, at the hypothalamus and pituitary gland, this compound primarily functions as an estrogen antagonist mdpi.comnih.govdrugbank.compatsnap.comresearchgate.netmdpi.com. This antagonistic action blocks the negative feedback loop typically exerted by endogenous estrogens on gonadotropin secretion mdpi.comdrugbank.compatsnap.comnih.govresearchgate.netmdpi.comgfmer.ch.

In peripheral tissues, this compound displays a more complex profile. It has been observed to possess estrogen agonist effects in certain tissues, such as the uterus and bone, and potentially the cardiovascular system oup.comresearchgate.net. Conversely, it exhibits anti-estrogenic properties in other tissues, including the endometrium and cervical mucus, which can influence reproductive outcomes ajol.info. For instance, studies suggest estrogen agonistic activity in the skeleton and cardiovascular system, while demonstrating antagonist activity in breast tissue oup.com. The specific isomer, zuclomiphene, has been identified as a potent estrogen agonist in the uterus of ovariectomized rats, whereas enclomiphene acts as an antagonist in the same tissue oup.com.

Data Table 2: Differential Estrogen Receptor Modulation by this compound

| Receptor | Effect with Low E2 | Effect with High E2 | Effect without E2 |

| ERα | Agonist | Antagonist | Agonist/Antagonist (concentration-dependent) |

| ERβ | Antagonist | Antagonist | Antagonist |

Note: E2 refers to 17β-estradiol.

Modulation of Neuroendocrine Axes

This compound exerts significant influence over the neuroendocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis mdpi.comdrugbank.compatsnap.comnih.govresearchgate.netmdpi.com. Its primary mechanism involves disrupting the intricate feedback mechanisms that regulate reproductive hormone secretion.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Interaction

The HPG axis is a critical regulatory pathway involving the hypothalamus, pituitary gland, and gonads (ovaries in females, testes in males) patsnap.comresearchgate.netmdpi.comresearchgate.net. In this axis, the hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH), which stimulates the anterior pituitary to release Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) patsnap.comresearchgate.netmdpi.comresearchgate.net. These gonadotropins, in turn, act on the gonads to promote gametogenesis and sex steroid production patsnap.comresearchgate.netmdpi.comresearchgate.net.

This compound interferes with this cascade by competitively binding to estrogen receptors, primarily in the hypothalamus and pituitary gland drugbank.compatsnap.commdpi.com. By blocking these receptors, this compound inhibits the negative feedback effect of circulating estrogen on GnRH and gonadotropin release mdpi.comdrugbank.compatsnap.comnih.govresearchgate.netmdpi.comgfmer.ch. This blockade leads to an augmented pulsatile release of GnRH from the hypothalamus nih.govdrugbank.compatsnap.comresearchgate.netmdpi.comgfmer.ch. Consequently, the pituitary gland is stimulated to increase the secretion of both FSH and LH mdpi.comnih.govdrugbank.compatsnap.comnih.govresearchgate.netmdpi.comgfmer.ch.

In females, the elevated levels of FSH and LH promote the growth and maturation of ovarian follicles, ultimately leading to ovulation mdpi.comdrugbank.compatsnap.comgfmer.ch. In males, the increased LH secretion stimulates Leydig cells in the testes to produce testosterone, while FSH supports spermatogenesis nih.govresearchgate.netmdpi.comresearchgate.net. This central action of this compound preserves the integrity of the HPG axis and endogenous hormone production, differentiating it from exogenous hormone replacement therapies like testosterone replacement therapy (TRT) which can suppress the axis nih.govresearchgate.netresearchgate.net. In vitro studies have demonstrated that this compound can directly sensitize pituitary gonadotrophs to GnRH, enhancing LH and FSH release physiology.org. Furthermore, this compound's role in blocking negative feedback contributes to increased endogenous FSH and LH levels, which is utilized in assisted reproductive technologies like in vitro fertilization (IVF) protocols scivisionpub.comspringermedizin.de.

Pharmacokinetic Profile and Metabolic Fate (General Research Perspectives)

Metabolic Pathways and Metabolite Formation

Isomer-Specific Metabolic Differences

This compound is formulated as a racemic mixture, predominantly comprising two geometric isomers: zuclomiphene (the cis-isomer) and enclomiphene (the trans-isomer) researchgate.netmdpi.comresearchgate.netki-nd.denih.govmensreproductivehealth.comgoogle.comnih.govnih.gov. These isomers undergo differential metabolic processing within the body, which contributes to their distinct pharmacokinetic and pharmacodynamic properties mdpi.comresearchgate.netki-nd.demensreproductivehealth.comnih.gov.

Excretion Pathways and Half-Life

The elimination of this compound from the body primarily occurs through hepatic metabolism, with the majority of the dose being excreted in the feces chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.com. A smaller fraction is eliminated via the urine chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.com. While the parent compound has an established elimination half-life typically ranging from 5 to 7 days chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.comgamedaymenshealth.com, its metabolites can remain detectable in the feces for considerably longer periods, up to six weeks nih.gov.

The differing pharmacokinetic profiles of the isomers are notable, with zuclomiphene demonstrating a prolonged half-life and extended tissue residency compared to enclomiphene mdpi.commensreproductivehealth.comnih.gov. This differential excretion and persistence underscore the complex disposition of the this compound mixture.

| Parameter | Value/Description | Citation(s) |

| Primary Route | Fecal excretion | chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.com |

| Secondary Route | Urinary excretion | chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.com |

| Fecal Excretion | Approximately 42% | drugbank.com |

| Urinary Excretion | Approximately 8% | drugbank.com |

| Half-Life | 5-7 days (for parent compound) | chemeurope.comwikipedia.orgdrugbank.comwikidoc.orgmedscape.comgamedaymenshealth.com |

| Metabolite Persistence | Detectable in feces up to 6 weeks | nih.gov |

| Zuclomiphene Half-Life | Longer than enclomiphene; persists longer | mdpi.commensreproductivehealth.comnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound

This compound's therapeutic effects are directly correlated with its molecular structure, which belongs to the triphenylethylene class of compounds chemeurope.comnih.govpublish.csiro.aunih.gov. As a SERM, it interacts with estrogen receptors (ERα and ERβ) by competitively binding to their ligand-binding domains mdpi.comcaymanchem.compublish.csiro.aunih.govscbt.comfda.govnih.govebi.ac.uk. This interaction modulates receptor activity, leading to either estrogenic or anti-estrogenic effects depending on the specific tissue and the prevailing levels of endogenous estrogen chemeurope.comwikipedia.orgnih.govdrugbank.comnih.govoup.comoup.com. SAR studies highlight that the specific arrangement of atoms and functional groups within the clomiphene molecule dictates its affinity and efficacy at these receptors.

Conformational Dynamics and Receptor Interaction

The interaction of this compound with estrogen receptors is mediated by specific molecular forces, including hydrogen bonds and hydrophobic interactions, which are critical for forming a stable ligand-receptor complex nih.govscbt.com. Upon binding, clomiphene induces conformational changes within the estrogen receptor's ligand-binding domain mdpi.comscbt.comoup.com. These dynamic alterations in receptor conformation are essential for recruiting coactivator or corepressor proteins, thereby influencing downstream gene transcription and cellular responses mdpi.comscbt.comoup.com.

Studies have revealed that clomiphene's effect on ERα is concentration-dependent; it can act as an agonist at lower concentrations and an antagonist at higher concentrations, particularly when endogenous estrogen is present. In contrast, clomiphene consistently functions as an antagonist for ERβ, regardless of the presence or concentration of estrogen nih.gov.

Isomer-Specific Pharmacological Activities

The distinct pharmacological activities of this compound are largely attributable to the differential properties of its zuclomiphene (cis) and enclomiphene (trans) isomers researchgate.netmdpi.comresearchgate.netnih.govgoogle.com. Enclomiphene is recognized as the predominantly anti-estrogenic isomer and is considered the primary driver of the ovulation-inducing effects associated with this compound therapy researchgate.netmdpi.comresearchgate.netmensreproductivehealth.comgoogle.comresearchgate.net.

| Isomer | Stereochemistry | Primary Activity Profile | Ovulation Induction | Half-Life/Persistence | Citation(s) |

| Enclomiphene | Trans | Anti-estrogenic | Primary driver | Shorter | researchgate.netmdpi.comresearchgate.netmensreproductivehealth.comgoogle.comresearchgate.net |

| Zuclomiphene | Cis | Estrogenic; weaker/no anti-estrogenic activity at physiological concentrations | Weaker/None | Longer; persists longer | researchgate.netmdpi.comresearchgate.netnih.govgoogle.comresearchgate.net |

Compound Name List:

this compound

Clomiphene

Zuclomiphene (cis-isomer)

Enclomiphene (trans-isomer)

4-hydroxyclomiphene

4-hydroxy-N-desethylclomiphene

3-methoxy-4-hydroxyclomiphene

N-desethylclomiphene

Clomifenoxide (clomiphene N-oxide)

Preclinical Research Models for Clomiphene Citrate Investigations

In Vitro Experimental Systems

In vitro systems provide a controlled environment to examine the molecular and cellular interactions of clomiphene citrate with specific biological targets.

Cell lines are widely employed to study the binding affinity and signaling activities of this compound, particularly concerning its interaction with estrogen receptors (ERs). This compound has been characterized as a SERM, exhibiting differential effects depending on the tissue and receptor subtype nih.govresearchgate.netresearchgate.netresearchgate.net. Studies utilizing human embryonic kidney 293T (HEK293T) cells have shown that this compound can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) nih.govacs.org. In these systems, this compound has demonstrated antagonist activity, failing to activate either ER subtype, which is consistent with its role in blocking estrogenic effects nih.gov. For instance, in assays measuring ERα activity, this compound displayed an IC50 value of 221 nM in antagonist mode, indicating its capacity to inhibit estrogen-induced responses nih.gov. Furthermore, this compound may inhibit estradiol (E2)-induced endometrial epithelial cell proliferation and estrogen response element (ERE) transactivation by impeding the recruitment of coactivators like SRC-1 to ERα nih.gov.

However, findings regarding this compound's impact on cell proliferation can vary. In some studies using breast cancer cell lines, this compound showed no significant effect on MCF-10A or MCF-7 cells, while it decreased the proliferation of HCC 1937 cells nih.gov. Conversely, other research has suggested that low doses of this compound might exert a weak proliferative effect on MCF-7 cells nih.gov. These varied responses highlight the context-dependent nature of SERM activity, influenced by cell type and specific signaling pathways involved.

Table 1: this compound Estrogen Receptor Binding and Cellular Effects

| Assay/Cell Line | Target Receptor | Effect Observed | IC50/EC50 Value | Citation |

| ER Binding | ERα | Antagonist (inhibits E2-induced response) | 221 nM | nih.gov |

| ER Binding | ERβ | Antagonist (failed to activate) | N/A | nih.gov |

| HEK293T Cells | ERα | Inhibits ERE transactivation | N/A | nih.gov |

| MCF-7 Cells | N/A | No significant effect on proliferation | N/A | nih.gov |

| HCC 1937 Cells | N/A | Decreased proliferation | N/A | nih.gov |

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant context for assessing cellular responses to this compound. While specific studies detailing this compound's direct effects on primary ovarian or pituitary cells are not extensively detailed in the provided snippets, the utility of such systems is evident. For instance, primary rat pituitary cells have been used to investigate hormonal secretion, such as prolactin, demonstrating the capacity of these models to reveal drug-induced changes in endocrine function science.govscience.gov. Such primary cultures could be employed to assess this compound's impact on gonadotropin secretion or steroidogenesis in cells directly from the hypothalamus, pituitary, or gonads.

Cell Line Models for Receptor Binding and Signaling Studies

In Vivo Animal Models

In vivo models are essential for understanding the systemic effects of this compound within a complex biological organism, particularly its influence on the endocrine and reproductive systems.

Rodent models, primarily rats and mice, are frequently utilized to investigate this compound's effects on the hypothalamic-pituitary-gonadal (HPG) axis nih.govoup.comresearchgate.netclinandmedimages.org. This compound functions by antagonizing estrogen receptors in the hypothalamus and pituitary gland. This blockade of negative feedback by estrogen leads to an increase in the pulsatile secretion of gonadotropin-releasing hormone (GnRH), subsequently stimulating the pituitary to release higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) nih.govresearchgate.net. This surge in FSH and LH promotes follicular growth and ovulation nih.gov.

Studies have employed models of polycystic ovary syndrome (PCOS) in rodents, often induced by androgens like dihydrotestosterone (DHT) or dehydroepiandrosterone (DHEA), or by letrozole, to evaluate ovulation induction agents like this compound nih.govresearchgate.netclinandmedimages.orgijprajournal.com. In these models, this compound's ability to restore ovulatory cycles and influence ovarian morphology is assessed nih.govclinandmedimages.org. Research in rats has also shown that this compound can induce apoptosis in ovarian granulosa cells, an effect that can be mitigated by 17β-estradiol oup.com. Furthermore, acute treatment with this compound in superovulating rats has been observed to delay the transport of oocyte-cumulus complexes through the fallopian tubes, potentially by activating estrogen receptors in the tubal epithelium oup.com. Animal studies also indicate that this compound can inhibit estrogen-induced changes in reproductive tissues in ovariectomized rats .

While rodent models are predominant, non-rodent species such as primates and sheep are also employed in reproductive endocrinology research, particularly for studying conditions like PCOS induced by hyperandrogenism bioscientifica.com. These models offer insights into species-specific hormonal regulation and reproductive physiology. Although direct studies linking this compound's effects to specific non-rodent models are less prominent in the provided information, the established role of androgens and FSH in primate ovarian follicle development researchgate.net suggests their potential utility in broader preclinical investigations of fertility treatments.

Rodent Models (e.g., Rats, Mice) for Endocrine and Reproductive System Studies

Mechanistic Studies in Preclinical Models

Mechanistic studies in preclinical models aim to elucidate the precise molecular pathways through which this compound exerts its effects. As a SERM, this compound's primary mechanism involves its interaction with estrogen receptors researchgate.netresearchgate.net. It acts as an antagonist in reproductive tissues, including the hypothalamus and pituitary, thereby disrupting the negative feedback loop of estrogen nih.govresearchgate.netoup.com. This antagonism leads to increased GnRH pulsatility, which in turn stimulates FSH and LH release from the pituitary nih.gov. The elevated gonadotropins are crucial for stimulating ovarian follicle development and ovulation nih.gov.

Beyond its central effects on the HPG axis, this compound also exhibits tissue-specific actions. It acts as an agonist in tissues like bone and liver but primarily as an antagonist in reproductive organs oup.com. Its ability to induce apoptosis in ovarian granulosa cells and potentially in tubal tissues via mitochondria-dependent pathways has also been documented in preclinical models oup.com. These findings underscore this compound's complex pharmacological profile, involving direct receptor modulation and downstream cellular effects that contribute to its therapeutic and investigative roles.

Compound List:

this compound

Estradiol (E2)

Luteinizing hormone (LH)

Follicle-stimulating hormone (FSH)

Gonadotropin-releasing hormone (GnRH)

Dehydroepiandrosterone (DHEA)

Dihydrotestosterone (DHT)

Letrozole

Testosterone

Estriol

Estrone

Tamoxifen

Raloxifene

Fulvestrant

4-hydroxytamoxifen

Triphenyltin hydroxide

17β-estradiol

Progesterone

Human chorionic gonadotropin (hCG)

Androstenedione

Inhibin-B

AMH (Anti-Müllerian Hormone)

Insulin

Growth hormone (GH)

Insulin-like growth factor 1 (IGF-1)

Prolactin

Kisspeptin (KP)

Neurokinin B (NKB)

Dynorphin

Elucidating Mechanisms of Action in Reproductive Tissues

This compound's primary mechanism of action involves its interaction with estrogen receptors (ER) throughout the female reproductive tract, including the hypothalamus, pituitary gland, ovaries, endometrium, vagina, and cervix drugbank.comfda.govfda.govoup.comjsafog.com. By competitively binding to these receptors, this compound effectively blocks the negative feedback typically exerted by endogenous estrogens on the hypothalamus patsnap.comnih.gov. This blockade results in an increased pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus patsnap.comnih.gov.

The heightened GnRH secretion subsequently stimulates the anterior pituitary gland to release greater quantities of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) drugbank.comfda.govfda.govjsafog.compatsnap.comnih.govoup.com. These elevated gonadotropin levels are critical for promoting ovarian follicular development, stimulating steroidogenesis, and ultimately triggering ovulation drugbank.comfda.govfda.govjsafog.compatsnap.comnih.govoup.com. Preclinical studies in rats have demonstrated this compound's ability to induce corpus luteum formation in models of anovulation bioscientifica.com. Furthermore, research suggests that this compound may also directly influence the ovary, potentially increasing the sensitivity of granulosa cells to pituitary gonadotropins fda.govoup.com. However, investigations have also indicated that this compound can induce apoptosis in ovarian granulosa cells in rat models, a process that can be counteracted by estradiol, highlighting an antagonistic role in regulating cellular apoptosis within ovarian tissue oup.comscirp.org.

In the endometrium, this compound exhibits anti-estrogenic activity fda.govoup.comoup.com. While higher doses have demonstrated uterotrophic (estrogenic) effects in rodent models, it also displays antagonistic properties when administered concurrently with estradiol researchgate.netias.ac.in. This anti-estrogenic action on the endometrium can influence endometrial thickness and receptivity oup.com. Studies conducted in mice have indicated that this compound administration during the early follicular phase can lead to a dose-dependent reduction in the number of ovulated oocytes nih.gov.

This compound is a racemic mixture comprising two isomers: zuclomiphene (cis isomer) and enclomiphene (trans isomer). Preclinical data suggest that zuclomiphene is more estrogenic and lacks ovulation-inducing properties, whereas enclomiphene is more anti-estrogenic and is considered the primary isomer responsible for ovulation induction researchgate.netresearchgate.net. Enclomiphene is currently being explored for its potential therapeutic applications in infertility researchgate.net.

Table 1: Uterotrophic Activity of this compound in Mice

| Animal Model | This compound Dose | Percentage Increase in Uterine Weight |

|---|---|---|

| Immature Mice | 10 µg | 305.56% |

| Immature Mice | 100 µg | 435.57% |

| Ovariectomized Mice | 10 µg | 182.27% |

Investigating Extra-Reproductive System Effects

While this compound's principal actions are concentrated on the reproductive system, preclinical studies have also explored its potential effects on other physiological systems.

Pituitary-Adrenal and Pituitary-Thyroid Function: Based on available preclinical data, this compound does not appear to interfere with the pituitary-adrenal axis drugbank.comfda.govfda.govnih.govnih.gov. Similarly, it has not demonstrated direct interference with pituitary-thyroid function in most preclinical assessments drugbank.comfda.govfda.govnih.govnih.gov. However, one study investigating the effects of maternal this compound administration in mice reported significant increases in thyroid-stimulating hormone (TSH) and triiodothyronine (T3) levels in male offspring, suggesting a potential impact on the thyroid axis during development in males, although no significant effects were observed in female offspring scitechnol.com.

Other Systemic Effects: Certain rodent studies have indicated that this compound may exhibit estrogen agonist effects on the skeleton and cardiovascular system oup.com. Furthermore, preclinical investigations in mice examining the consequences of this compound administration during the periconception period revealed a dysregulated inflammatory response within the endometrium oup.comendocrine.org.

Table 2: Thyroid Hormone Levels in Offspring of Clomiphene-Treated Mice

| Offspring Sex | Maternal this compound Dose | Hormone Level | Effect Compared to Control |

|---|---|---|---|

| Male | 0.2-0.3 mg/day | TSH | Significant Increase |

| Male | 0.2-0.3 mg/day | T3 | Significant Increase |

| Male | 0.2-0.3 mg/day | T4 | No Significant Difference |

| Female | 0.2-0.3 mg/day | TSH | No Significant Difference |

| Female | 0.2-0.3 mg/day | T3 | No Significant Difference |

Compound List:

this compound

Estradiol

Gonadotropin-releasing hormone (GnRH)

Follicle-stimulating hormone (FSH)

Luteinizing hormone (LH)

Zuclomiphene

Enclomiphene

Human chorionic gonadotropin (hCG)

Hydrogen peroxide (H2O2)

Triiodothyronine (T3)

Thyroid-stimulating hormone (TSH)

Thyroxine (T4)

Q & A

Q. How to optimize this compound dosing protocols for translational research?

- Methodological Answer : Adaptive trial designs (e.g., Bayesian response-adaptive randomization) allow real-time dose adjustments based on ovulation response. Pharmacodynamic biomarkers (e.g., LH surge timing, progesterone levels) should inform personalized dosing, validated via predictive algorithms in diverse patient cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.